molecular formula C10H17BN2O2 B1424300 1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole CAS No. 553651-31-3

1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole

Cat. No.: B1424300
CAS No.: 553651-31-3
M. Wt: 208.07 g/mol
InChI Key: PUEBUBYUYPLMLU-UHFFFAOYSA-N
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Description

1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole is a boronic acid derivative with a molecular formula of C10H17BN2O2 and a molecular weight of 208.07 g/mol. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions, which are pivotal in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Synthesis: The compound can be synthesized by reacting 1-methylimidazole with a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a suitable catalyst like palladium or nickel.

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This often includes controlling temperature, pressure, and the use of specific solvents and ligands to enhance the reaction efficiency.

Types of Reactions:

  • Cross-Coupling Reactions: This compound is widely used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid component to form biaryl compounds.

  • Substitution Reactions: It can undergo nucleophilic substitution reactions with various electrophiles.

  • Oxidation and Reduction Reactions: The boronic acid group can be oxidized to boronic esters or reduced to borohydrides.

Common Reagents and Conditions:

  • Catalysts: Palladium, nickel, or copper catalysts are commonly used.

  • Solvents: Organic solvents like toluene, THF, or DMF are typically employed.

  • Temperature: Reactions are often conducted at elevated temperatures to facilitate the coupling process.

Major Products Formed:

  • Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.

  • Boronic Esters: Formed through the oxidation of boronic acids.

  • Borohydrides: Produced by the reduction of boronic acids.

Scientific Research Applications

  • Chemistry: The compound is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

  • Biology: It serves as a building block in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.

  • Medicine: The compound's derivatives are explored for their potential therapeutic applications, such as in cancer treatment and as enzyme inhibitors.

  • Industry: It is utilized in the development of materials with specific properties, such as polymers and advanced materials.

Mechanism of Action

The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds by reacting with halides or pseudohalides in the presence of a catalyst. The molecular targets and pathways involved are typically the electrophilic centers in organic molecules that undergo substitution or coupling reactions.

Comparison with Similar Compounds

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Another boronic acid derivative used in cross-coupling reactions.

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A common boronic acid reagent in organic synthesis.

Uniqueness: 1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole is unique in its structural composition, which allows for specific reactivity patterns and applications in organic synthesis that are distinct from other boronic acid derivatives.

Properties

IUPAC Name

1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BN2O2/c1-9(2)10(3,4)15-11(14-9)8-12-6-7-13(8)5/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEBUBYUYPLMLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40698102
Record name 1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40698102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

553651-31-3
Record name 1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40698102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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